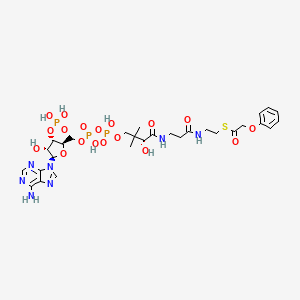

Phenoxyacetyl-CoA

Descripción

Propiedades

Fórmula molecular |

C29H42N7O18P3S |

|---|---|

Peso molecular |

901.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate |

InChI |

InChI=1S/C29H42N7O18P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-58-20(38)13-49-17-6-4-3-5-7-17)14-51-57(47,48)54-56(45,46)50-12-18-23(53-55(42,43)44)22(39)28(52-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1 |

Clave InChI |

SBPBPUFWNOBPMN-CECATXLMSA-N |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)COC4=CC=CC=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

The Role of Phenoxyacetyl-CoA in Penicillin V Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of phenoxyacetyl-CoA in the biosynthesis of penicillin V, a vital semi-synthetic β-lactam antibiotic. We will delve into the core enzymatic reactions, the genetic regulation of the key enzymes, and the subcellular compartmentalization of this intricate pathway in the filamentous fungus Penicillium chrysogenum.

The Core Biosynthetic Pathway of Penicillin V

The biosynthesis of penicillin V is a three-step enzymatic process, the final step of which is contingent on the availability of this compound. The genes encoding the three core enzymes, pcbAB, pcbC, and penDE, are organized in a conserved gene cluster, which is often amplified in high-yielding industrial strains.[1]

The pathway initiates in the cytosol with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—into the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-domain enzyme ACV synthetase (ACVS) , encoded by the pcbAB gene.[1]

The second step involves the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N (IPN), which possesses the characteristic β-lactam ring. This crucial step is catalyzed by isopenicillin N synthase (IPNS) , an enzyme encoded by the pcbC gene.[1] IPN itself exhibits only weak antibiotic activity.[1]

The final and defining step in penicillin V biosynthesis is the exchange of the L-α-aminoadipyl side chain of IPN for a phenoxyacetyl group. This transacylation reaction is catalyzed by isopenicillin N acyltransferase (IAT) , also known as acyl-CoA:isopenicillin N acyltransferase, which is encoded by the penDE gene.[1] This reaction is dependent on the precursor molecule phenoxyacetic acid, which must first be activated to its coenzyme A thioester, This compound .

Figure 1: Core biosynthetic pathway of Penicillin V.

The Crucial Role of this compound

This compound serves as the activated acyl donor for the final step of penicillin V biosynthesis. The enzyme responsible for this activation is phenylacetyl-CoA ligase (PCL) . While its primary substrate in the context of penicillin G biosynthesis is phenylacetic acid, PCL can also activate phenoxyacetic acid to form this compound. This activation is an ATP-dependent process.

The activated phenoxyacetyl group is then transferred to the 6-aminopenicillanic acid (6-APA) nucleus of isopenicillin N by the enzyme isopenicillin N acyltransferase (IAT), releasing the L-α-aminoadipyl side chain and forming penicillin V. This final step, along with the preceding activation of phenoxyacetic acid, occurs within a specialized subcellular compartment, the peroxisome .

Quantitative Data

The efficiency of the enzymatic reactions involved in the biosynthesis of penicillin V is a critical factor in the overall yield of the antibiotic. Below is a summary of the available quantitative data for the key enzymes.

| Enzyme | Substrate | Parameter | Value | Organism/Conditions | Reference |

| Phenylacetyl-CoA Ligase (PCL) | Phenoxyacetic acid (POA) | kcat/Km | 7.8 ± 1.2 mM⁻¹·s⁻¹ | P. chrysogenum | |

| Phenylacetyl-CoA Ligase (PCL) | Phenylacetic acid (PAA) | kcat/Km | 0.23 ± 0.06 mM⁻¹·s⁻¹ | P. chrysogenum | |

| Isopenicillin N Acyltransferase (IAT) | Phenylacetyl-CoA | Km | 0.55 mM | P. chrysogenum |

Transcriptional Regulation of the penDE Gene

The expression of the penDE gene, encoding the final enzyme in the penicillin V biosynthetic pathway, is tightly co-regulated with the other genes in the penicillin biosynthesis cluster (pcbAB and pcbC). This coordinated expression is influenced by a complex network of regulatory factors.

Key Regulatory Mechanisms:

-

Glucose Repression: The transcription of all three penicillin biosynthesis genes, including penDE, is repressed by high concentrations of glucose, particularly when added at the beginning of the fermentation process. This repression appears to be independent of pH regulation.

-

Growth Phase Dependence: The highest levels of penDE gene expression are observed during the exponential growth phase of P. chrysogenum.

-

CCAAT-containing DNA Element: A CCAAT-containing DNA element in the promoter region of the penDE gene (and the other penicillin biosynthesis genes) acts as a major cis-acting site, positively influencing gene expression.

-

Regulatory Proteins:

-

PENR1: This putative penicillin-regulatory protein binds to the CCAAT element and is involved in the regulation of all three penicillin biosynthesis genes.

-

AnCF: The CCAAT-binding complex AnCF is another positively acting regulator.

-

PACC: This pH-dependent transcriptional regulator also plays a role in controlling the expression of penicillin biosynthesis genes.

-

AnBH1 and VeA: These proteins act as repressors of penicillin biosynthesis.

-

Figure 2: Regulatory network of the penDE gene.

Experimental Protocols

Phenylacetyl-CoA Ligase (PCL) Activity Assay

This protocol is adapted from methods used to characterize PCL from P. chrysogenum.

Principle: The activity of PCL is determined by measuring the formation of this compound from phenoxyacetic acid and Coenzyme A in an ATP-dependent reaction. The product can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Purified recombinant PCL enzyme

-

Phenoxyacetic acid (POA)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.5)

-

Acetonitrile

-

Potassium phosphate buffer

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, CoA, and POA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known amount of purified PCL enzyme.

-

At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant by RP-HPLC using a C18 column.

-

Elute the compounds using a gradient of acetonitrile in potassium phosphate buffer.

-

Monitor the absorbance at a suitable wavelength (e.g., 254 nm) to detect and quantify the this compound peak.

-

Calculate the enzyme activity based on the rate of product formation.

Figure 3: Experimental workflow for PCL activity assay.

Isopenicillin N Acyltransferase (IAT) Activity Assay

This protocol is a generalized procedure based on HPLC methods for analyzing acyltransferase activity.

Principle: The activity of IAT is determined by measuring the formation of penicillin V from isopenicillin N and this compound. The product is quantified by RP-HPLC.

Materials:

-

Cell-free extract or purified IAT enzyme

-

Isopenicillin N (IPN)

-

This compound

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 8.0)

-

Acetonitrile

-

Potassium phosphate buffer

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, IPN, and this compound.

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).

-

Initiate the reaction by adding the cell-free extract or purified IAT enzyme.

-

At specific time intervals, withdraw aliquots and stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant by RP-HPLC on a C18 column.

-

Use a suitable gradient of acetonitrile in potassium phosphate buffer for elution.

-

Monitor the absorbance at a characteristic wavelength for penicillin V (e.g., 220 nm) to quantify the product.

-

Calculate the enzyme activity based on the rate of penicillin V formation.

Conclusion

This compound is an indispensable substrate for the final, determinative step in the biosynthesis of penicillin V. Its formation from the precursor phenoxyacetic acid, catalyzed by phenylacetyl-CoA ligase, and its subsequent utilization by isopenicillin N acyltransferase are tightly regulated processes that are compartmentalized within the peroxisome. A thorough understanding of the kinetics and regulation of these enzymatic steps is paramount for the rational design of strain improvement strategies aimed at enhancing the industrial production of this crucial antibiotic. Further research to elucidate the specific kinetic parameters of IAT with this compound will provide a more complete picture of the biosynthetic pathway and facilitate more targeted approaches to metabolic engineering.

References

An In-depth Technical Guide to Phenoxyacetyl-CoA: Discovery, Characterization, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetyl-Coenzyme A (Phenoxyacetyl-CoA) is a pivotal intermediate in the biosynthesis of penicillin V, an orally administered antibiotic. This technical guide provides a comprehensive overview of the discovery, characterization, and metabolic role of this compound. It details its physicochemical properties, provides methodologies for its synthesis and analysis, and explores its enzymatic conversion in the context of antibiotic production. This document is intended to be a core resource for researchers in microbiology, biochemistry, and pharmaceutical sciences.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of penicillin V (phenoxymethylpenicillin). Following the groundbreaking discovery of penicillin G by Alexander Fleming in 1928 and its subsequent therapeutic application, a major limitation was its instability in stomach acid, necessitating administration by injection[1][2]. The quest for an orally active penicillin led to the serendipitous discovery of penicillin V in the early 1950s at the Austrian pharmaceutical company Biochemie GmbH (now part of Sandoz)[1].

Scientists at Biochemie GmbH were experimenting with different precursors in the Penicillium chrysogenum fermentation broth to produce various types of penicillin. The introduction of phenoxyacetic acid as a precursor led to the formation of a new, acid-stable penicillin, which was named Penicillin V[1]. This discovery implied the existence of an activated form of phenoxyacetic acid within the fungal cells, which was later identified as this compound. It serves as the direct substrate for the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), which catalyzes the final step in the biosynthesis of penicillin V[3].

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C29H42N7O18P3S | PubChem |

| Molecular Weight | 901.7 g/mol | PubChem |

| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenoxyethanethioate | PubChem |

| Appearance | White to off-white solid (presumed) | Inferred |

| Solubility | Soluble in water and aqueous buffers (presumed) | Inferred |

Note: Some properties are presumed based on the general characteristics of other acyl-CoA compounds.

Experimental Protocols

Chemical Synthesis of this compound

A specific, detailed protocol for the chemical synthesis of this compound is not widely published. However, a general method for the synthesis of acyl-CoA thioesters from the corresponding acid chloride can be adapted. This involves the reaction of phenoxyacetyl chloride with Coenzyme A (CoA) in an appropriate buffer.

Materials:

-

Phenoxyacetyl chloride

-

Coenzyme A, free acid or lithium salt

-

Sodium bicarbonate buffer (e.g., 0.5 M, pH 8.0)

-

Organic solvent (e.g., acetone or tetrahydrofuran)

-

Hydrochloric acid (for pH adjustment)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve Coenzyme A in ice-cold sodium bicarbonate buffer under an inert atmosphere.

-

Dissolve phenoxyacetyl chloride in a minimal amount of a dry, water-miscible organic solvent.

-

Slowly add the phenoxyacetyl chloride solution to the stirring Coenzyme A solution on ice, maintaining the pH between 7.5 and 8.0 by the dropwise addition of a base if necessary.

-

Allow the reaction to proceed on ice for 1-2 hours.

-

Monitor the reaction progress by a suitable method, such as the disappearance of free thiol groups using Ellman's reagent (DTNB).

-

Once the reaction is complete, acidify the solution to pH 3-4 with cold, dilute hydrochloric acid to precipitate any unreacted phenoxyacetic acid and stabilize the product.

-

Centrifuge to remove any precipitate and immediately proceed to purification.

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for the purification of this compound from the synthesis reaction mixture.

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase A: An aqueous buffer such as ammonium acetate or phosphate buffer (e.g., 50 mM, pH 5.0).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage to elute the this compound. The exact gradient will need to be optimized.

-

Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

-

Fraction Collection: Collect fractions corresponding to the this compound peak.

-

Post-Purification: The collected fractions can be pooled, lyophilized, and stored at -80°C for long-term stability.

Analytical Characterization

3.3.1. High-Performance Liquid Chromatography (HPLC)

Analytical HPLC can be used to assess the purity of this compound. The conditions would be similar to the preparative method but on an analytical scale.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry can confirm the identity of the synthesized product by determining its molecular weight.

-

Expected [M+H]+: m/z 902.1593

3.3.3. UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to show a strong absorbance maximum at approximately 260 nm, which is characteristic of the adenine ring in the Coenzyme A molecule.

3.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.5. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the thioester carbonyl group (around 1650-1700 cm⁻¹), the aromatic ring of the phenoxy group, and the various amide and phosphate groups of the Coenzyme A moiety.

Metabolic Significance and Signaling Pathways

The primary and well-established metabolic role of this compound is its function as the immediate precursor in the biosynthesis of penicillin V in Penicillium chrysogenum and other penicillin-producing fungi.

Penicillin V Biosynthesis

The final step in the biosynthesis of penicillin V involves the transfer of the phenoxyacetyl group from this compound to 6-aminopenicillanic acid (6-APA). This reaction is catalyzed by the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT).

Caption: Biosynthetic pathway of Penicillin V from Phenoxyacetic Acid.

Experimental Workflow for Enzymatic Synthesis of Penicillin V

The enzymatic activity of acyl-CoA:6-APA acyltransferase can be assayed by monitoring the formation of penicillin V from this compound and 6-APA.

Caption: Workflow for the enzymatic assay of Penicillin V synthesis.

Other Potential Metabolic Roles

Currently, there is a lack of substantial evidence for the involvement of this compound in other metabolic or signaling pathways in organisms outside of the context of penicillin biosynthesis. In mammals and other organisms that do not produce penicillin, phenoxyacetic acid is generally considered a xenobiotic. It can be activated to this compound by acyl-CoA synthetases, and its subsequent metabolic fate would likely involve pathways for xenobiotic detoxification, such as conjugation with amino acids (e.g., glycine or glutamine) prior to excretion. However, specific pathways and the enzymes involved in these processes for this compound are not well-characterized.

Conclusion

This compound holds a significant place in the history of antibiotic development as the key precursor to the first orally available penicillin. While its primary role is well-defined within the metabolic context of penicillin-producing fungi, a comprehensive understanding of its physicochemical properties and its metabolic fate in other organisms remains an area for further investigation. The experimental protocols and data presented in this guide provide a foundational resource for researchers working on antibiotic biosynthesis, enzyme mechanisms, and the metabolism of xenobiotics. Further research into the detailed characterization and broader metabolic roles of this compound could unveil new insights into cellular metabolism and enzymology.

References

An In-depth Technical Guide to Phenoxyacetyl-CoA: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetyl-Coenzyme A (Phenoxyacetyl-CoA) is a critical intermediate in the biosynthesis of penicillin V, a widely used antibiotic. This acyl-CoA derivative serves as the donor of the phenoxyacetyl side chain, which is incorporated into the penicillin structure by the enzyme isopenicillin N acyltransferase. Understanding the chemical properties, structure, and synthesis of this compound is paramount for researchers in microbiology, enzymology, and pharmaceutical development who are focused on antibiotic production and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its structure, chemical properties, biological role, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is an acyl-coenzyme A molecule in which the phenoxyacetyl group is linked to the thiol group of coenzyme A via a high-energy thioester bond.

Structure:

The chemical structure of this compound is complex, consisting of an adenosine 3'-phosphate 5'-diphosphate moiety, a pantothenic acid unit, a β-mercaptoethylamine group, and the phenoxyacetyl side chain.

Chemical Formula: C29H42N7O18P3S[1]

Molecular Weight: 901.7 g/mol [1]

Physicochemical Properties

| Property | Value (this compound) | Value (Phenoxyacetic Acid) | Source |

| Melting Point | Data not available | 98-101 °C | [2][3][4] |

| Boiling Point | Data not available | 285 °C (decomposes) | |

| Water Solubility | Expected to be highly soluble | 12 g/L | |

| pKa | Data not available | 3.7 |

Biological Role: Penicillin V Biosynthesis

This compound is a key substrate in the final step of penicillin V biosynthesis in filamentous fungi such as Penicillium chrysogenum. The enzyme isopenicillin N acyltransferase (IAT) catalyzes the transfer of the phenoxyacetyl group from this compound to the 6-aminopenicillanic acid (6-APA) nucleus of isopenicillin N. This reaction displaces the L-α-aminoadipyl side chain of isopenicillin N, resulting in the formation of penicillin V and coenzyme A.

Penicillin V Biosynthesis Pathway

Caption: Biosynthetic pathway of Penicillin V.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a two-step chemical synthesis of this compound from phenoxyacetic acid. The first step involves the conversion of phenoxyacetic acid to its more reactive acid chloride derivative, followed by the reaction with coenzyme A.

Step 1: Synthesis of Phenoxyacetyl Chloride

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenoxyacetic acid in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (e.g., 1.2 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 1-2 hours, or until the evolution of gas (SO₂ or CO and CO₂) ceases.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting phenoxyacetyl chloride is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

-

Phenoxyacetyl chloride (from Step 1)

-

Coenzyme A (free acid or lithium salt)

-

Anhydrous tetrahydrofuran (THF) or a similar aprotic solvent

-

Aqueous sodium bicarbonate (NaHCO₃) solution (e.g., 5%)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH meter or pH paper

Procedure:

-

Dissolve Coenzyme A in a cold (0-4 °C) aqueous sodium bicarbonate solution in a round-bottom flask. The bicarbonate solution acts as a buffer to neutralize the HCl generated during the reaction.

-

In a separate flask, dissolve the crude phenoxyacetyl chloride in a minimal amount of anhydrous THF.

-

Slowly add the phenoxyacetyl chloride solution to the stirred Coenzyme A solution, maintaining the temperature at 0-4 °C.

-

Monitor the pH of the reaction mixture and add more sodium bicarbonate solution as needed to maintain a slightly alkaline pH (around 7.5-8.0).

-

Continue stirring the reaction mixture at 0-4 °C for 1-2 hours.

-

The resulting solution contains this compound, which can be purified by methods such as solid-phase extraction or preparative HPLC.

HPLC Analysis of this compound

High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of acyl-CoA compounds.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

-

Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 30% B over 20 minutes is a good starting point. The gradient can be optimized to achieve better separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 260 nm (for the adenine moiety of CoA)

Sample Preparation:

-

Dilute the reaction mixture or sample in Mobile Phase A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Expected Results: this compound is expected to have a longer retention time than Coenzyme A due to the increased hydrophobicity from the phenoxyacetyl group. The exact retention time will depend on the specific column and gradient conditions used.

NMR Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of this compound.

Instrumentation and Solvents:

-

NMR spectrometer (300 MHz or higher)

-

Deuterated water (D₂O) as the solvent

Procedure:

-

Dissolve the purified this compound in D₂O.

-

Acquire a ¹H NMR spectrum.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

-

Adenine H-8 and H-2: ~8.0-8.5 ppm

-

Ribose H-1': ~6.0 ppm

-

Phenoxy group aromatic protons: ~6.9-7.4 ppm

-

Phenoxyacetyl methylene protons (-O-CH₂-CO-): ~4.7 ppm

-

Pantothenate and cysteamine protons: A complex series of multiplets between ~2.3-4.2 ppm

-

Pantothenate methyl groups: ~0.7-0.9 ppm

The specific chemical shifts can vary depending on the pH and concentration of the sample. Comparison with the spectra of Coenzyme A and phenoxyacetic acid will aid in the assignment of the signals.

Isopenicillin N Acyltransferase (IAT) Assay

This assay measures the activity of IAT by monitoring the formation of penicillin V from isopenicillin N and this compound.

Materials:

-

Purified isopenicillin N acyltransferase (IAT)

-

Isopenicillin N

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC system as described above

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, isopenicillin N (e.g., 1 mM), and this compound (e.g., 1 mM).

-

Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C).

-

Initiate the reaction by adding a known amount of purified IAT.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or methanol).

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of penicillin V produced.

Data Analysis: The rate of penicillin V formation can be determined by plotting the concentration of penicillin V against time. The initial velocity of the reaction can be used to calculate the specific activity of the enzyme.

Conclusion

This compound is a molecule of significant interest due to its indispensable role in the industrial production of penicillin V. A thorough understanding of its chemical structure, properties, and the enzymatic reactions it participates in is crucial for optimizing antibiotic production and for the rational design of novel antimicrobial agents. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, analyze, and utilize this compound in their studies. Further research into the physicochemical properties and reaction kinetics of this important molecule will undoubtedly contribute to advancements in both fundamental and applied biosciences.

References

The Genesis of Penicillin's Precursor: A Technical Guide to Phenoxyacetyl-CoA Biosynthesis in Penicillium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of penicillin, a cornerstone of modern medicine, by the filamentous fungus Penicillium chrysogenum is a complex metabolic process. Central to the synthesis of penicillin V is the formation of its side-chain precursor, phenoxyacetyl-CoA. This technical guide provides an in-depth exploration of the biosynthesis of this compound, detailing the enzymatic activation of phenoxyacetic acid (POA), its transport into the peroxisome, and the key enzyme involved, Phenylacetyl-CoA ligase (PCL). This document summarizes quantitative data, provides detailed experimental methodologies, and visualizes the intricate pathways and workflows involved in this critical step of penicillin V biosynthesis.

The Core Pathway: Activation of Phenoxyacetic Acid

The biosynthesis of this compound is a crucial step that commits the phenoxyacetate side chain to the penicillin biosynthetic machinery. This process occurs within the peroxisome and is catalyzed by the enzyme Phenylacetyl-CoA ligase (PCL), encoded by the phl gene.[1][2] The overall reaction involves the ATP-dependent activation of phenoxyacetic acid to its coenzyme A thioester.

Transport of Phenoxyacetic Acid

The journey of phenoxyacetic acid begins with its uptake from the culture medium into the fungal cell. Studies have shown that POA is transported across the plasma membrane of P. chrysogenum via passive diffusion.[1] The uptake rate is dependent on the pH of the medium, with a higher influx observed at lower pH values, which is consistent with the diffusion of the protonated form of the acid.

Once inside the cytoplasm, phenoxyacetic acid must be transported into the peroxisome, where the final steps of penicillin biosynthesis occur. This translocation across the peroxisomal membrane is a mediated process. A membrane protein, PaaT, has been identified as a key transporter involved in the import of both phenylacetic acid and phenoxyacetic acid from the cytosol into the peroxisomal lumen.[3][4] Overexpression of the paaT gene has been shown to increase resistance to high concentrations of these precursors and enhance penicillin production, highlighting its importance in the pathway.

Enzymatic Activation by Phenylacetyl-CoA Ligase (PCL)

The central enzymatic step is the activation of phenoxyacetic acid to this compound. This reaction is catalyzed by Phenylacetyl-CoA ligase (PCL), an enzyme belonging to the family of adenylate-forming enzymes. The reaction proceeds in an ATP- and magnesium-dependent manner. Although PCL can activate both phenylacetic acid (the precursor for penicillin G) and phenoxyacetic acid, its catalytic efficiency is significantly higher for phenylacetic acid.

Quantitative Data

The kinetic parameters of Phenylacetyl-CoA ligase (PCL) from P. chrysogenum have been characterized, providing valuable insights into its substrate preference and catalytic efficiency.

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |

| Phenylacetic Acid (PAA) | 6.1 ± 0.3 | - | 0.23 ± 0.06 | |

| Phenoxyacetic Acid (POA) | - | - | 7.8 ± 1.2 | |

| trans-Cinnamic Acid | - | - | (3.1 ± 0.4) x 102 |

Note: Specific kcat and Km values for POA were not explicitly provided in the cited literature, only the catalytic efficiency (kcat/Km).

Experimental Protocols

Phenylacetyl-CoA Ligase (PCL) Activity Assay (Hydroxamate Method)

This colorimetric assay is based on the reaction of the activated acyl-CoA intermediate with hydroxylamine to form a hydroxamate, which then forms a colored complex with ferric ions.

Materials:

-

Cell-free extract of P. chrysogenum

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Substrate solution: 100 mM Phenoxyacetic acid (POA) in Assay Buffer

-

ATP solution: 100 mM ATP in Assay Buffer

-

Coenzyme A (CoA) solution: 10 mM CoA in Assay Buffer

-

Hydroxylamine solution (freshly prepared): 2 M hydroxylamine hydrochloride, neutralized to pH 7.5 with NaOH.

-

Ferric Chloride reagent: 10% (w/v) FeCl3 in 0.1 M HCl

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

50 µL Assay Buffer

-

10 µL Cell-free extract

-

10 µL 100 mM ATP

-

10 µL 10 mM CoA

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of 100 mM POA solution.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of the neutralized 2 M hydroxylamine solution.

-

Incubate for a further 10 minutes at room temperature to allow for the formation of the hydroxamate.

-

Add 100 µL of the Ferric Chloride reagent to develop the color.

-

Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate.

-

Measure the absorbance of the supernatant at 540 nm.

-

A standard curve can be generated using known concentrations of a hydroxamate, such as benzohydroxamic acid, to quantify the amount of this compound formed.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the direct quantification of this compound.

Materials:

-

Perchloric acid (PCA)

-

Potassium carbonate (K2CO3)

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 100 mM sodium phosphate buffer, pH 5.5

-

Mobile Phase B: Acetonitrile

-

This compound standard

Procedure:

-

Sample Preparation (Cell Extraction):

-

Harvest P. chrysogenum mycelium by filtration.

-

Immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.

-

Extract the powdered mycelium with cold 0.6 M perchloric acid.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Neutralize the supernatant with 3 M K2CO3.

-

Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the acyl-CoA esters.

-

-

HPLC Analysis:

-

Inject the prepared sample onto a C18 column.

-

Use a gradient elution program, for example:

-

0-5 min: 5% B

-

5-20 min: 5-50% B

-

20-25 min: 50% B

-

25-30 min: 5% B

-

-

Set the flow rate to 1 mL/min.

-

Detect this compound by its UV absorbance at 260 nm.

-

Quantify the peak by comparing its area to a standard curve prepared with a pure this compound standard.

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for PCL Activity Measurement

Caption: Workflow for the PCL hydroxamate activity assay.

Regulatory Network Influencing phl Gene Expression

References

- 1. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omics Approaches Applied to Penicillium chrysogenum and Penicillin Production: Revealing the Secrets of Improved Productivity [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Function of Phenoxyacetyl-CoA in Fungal Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetyl-CoA is a critical activated intermediate in the biosynthesis of specific fungal secondary metabolites, most notably the β-lactam antibiotic Penicillin V. Its formation and subsequent utilization by acyltransferases represent a key enzymatic step that dictates the final structure and bioactivity of the resulting natural product. This guide provides a detailed examination of the role of this compound, focusing on its biosynthesis, its integration into the penicillin pathway, the enzymes involved, and the regulatory mechanisms that govern its flux. We present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers in mycology, natural product chemistry, and pharmaceutical development.

Introduction to Fungal Secondary Metabolism

Fungi produce a vast arsenal of low-molecular-weight compounds known as secondary metabolites.[1] Unlike primary metabolites, these molecules are not essential for normal growth but confer ecological advantages, including defense and communication.[2] Many fungal secondary metabolites have potent bioactive properties and have been developed into critical pharmaceuticals, such as antibiotics, immunosuppressants, and statins.[1]

The genetic blueprints for these compounds are typically organized in biosynthetic gene clusters (BGCs), which encode the core enzymes, tailoring enzymes, and regulatory factors required for their production.[1][3] A central theme in secondary metabolism is the use of activated building blocks, often in the form of coenzyme A (CoA) thioesters, to drive energetically unfavorable reactions. Acetyl-CoA is a primary precursor for a multitude of pathways, including those for polyketides and terpenes. This compound serves as a specialized acyl-CoA, derived from an exogenous precursor, which allows fungi like Penicillium chrysogenum to synthesize specific, high-value secondary metabolites.

The Core Biosynthetic Pathway of Penicillin V

The biosynthesis of Penicillin V (phenoxymethylpenicillin) is a well-characterized pathway that serves as a model for understanding the function of this compound. The process occurs in three main enzymatic steps, with the final two steps compartmentalized within peroxisomes.

-

ACV Synthesis: The pathway begins in the cytosol with the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by the non-ribosomal peptide synthetase (NRPS) called ACV synthetase (ACVS). This produces the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).

-

Isopenicillin N Formation: The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS) to form the bicyclic intermediate, isopenicillin N (IPN). This molecule contains the core β-lactam ring structure but possesses only weak antibiotic activity.

-

Side Chain Exchange: This is the crucial step involving this compound. The enzyme isopenicillin N acyltransferase (IAT) catalyzes the exchange of the L-α-aminoadipyl side chain of IPN for a phenoxyacetyl group, yielding the final product, Penicillin V.

For this final step to occur, the side-chain precursor, phenoxyacetic acid (POA), must be supplied to the fungal culture and then activated to its CoA thioester form.

Activation of Phenoxyacetic Acid

The activation of the exogenous precursor phenoxyacetic acid to this compound is a prerequisite for its incorporation into the penicillin backbone. This reaction is catalyzed by a phenylacetyl-CoA ligase (PCL), an enzyme located in the peroxisome. The presence of this activation step within the peroxisome, alongside the final IAT enzyme, highlights the importance of subcellular compartmentalization in optimizing the biosynthetic pathway.

Caption: Core biosynthetic pathway of Penicillin V.

Quantitative Data

The efficiency of Penicillin V production is dependent on precursor availability, gene copy number, and enzyme expression levels. High-yielding industrial strains of P. chrysogenum often contain multiple copies of the penicillin biosynthetic gene cluster. However, the final enzymatic step catalyzed by IAT can become a rate-limiting bottleneck.

| Parameter | Value/Observation | Organism/Condition | Reference |

| Precursor Uptake Rate | 1.8 mg phenylacetic acid / g cell / hr | P. chrysogenum (Fed-batch) | |

| Penicillin V Production | 10 to 120 mg/L | Screened indigenous P. chrysogenum/rubens strains | |

| IAT Limitation | IAT protein levels do not correlate with penDE transcript levels at high gene copy numbers, suggesting a bottleneck. | High-yielding P. chrysogenum | |

| IAT Overexpression | Balanced overexpression of IAT (penDE gene) can increase Penicillin V production in high-yielding strains. | P. chrysogenum | |

| Precursor Competition | When both phenoxyacetic acid (POA) and phenylacetic acid (PA) are present, the formation of Penicillin V is blocked in favor of Penicillin G production. | P. chrysogenum |

Experimental Protocols

Protocol: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol is adapted from commercially available kits and principles of fatty acid activation assays. It provides a method to measure the activity of the enzyme responsible for activating phenoxyacetic acid (or other fatty acids) to its CoA ester.

Objective: To quantify the activity of Acyl-CoA Synthetase (e.g., Phenylacetyl-CoA Ligase) in a fungal cell lysate by monitoring the production of Acyl-CoA.

Materials:

-

Fungal cell lysate (prepared by homogenization in ice-cold assay buffer)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Phenoxyacetic acid (Substrate)

-

Coenzyme A (CoA)

-

ATP

-

Enzyme Mix for detection (containing Acyl-CoA Oxidase)

-

Fluorometric Probe (e.g., OxiRed™ or similar H₂O₂-sensitive probe)

-

96-well black microplate

-

Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation: Homogenize fungal mycelia (e.g., 10 mg) or cultured cells (1 x 10⁶) in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate) for the assay.

-

Reaction Mix Preparation: For each well, prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, and the fluorometric probe.

-

Background Control: Prepare a Background Control mix that omits the Acyl-CoA substrate (phenoxyacetic acid) to measure non-specific signal.

-

Assay Initiation:

-

Add 50 µL of the cell lysate to the designated wells of the 96-well plate ("Sample" and "Sample Background").

-

Add 50 µL of Assay Buffer to control wells.

-

Initiate the reaction by adding 50 µL of the Reaction Mix to the "Sample" wells and 50 µL of the Background Control mix to the "Sample Background" wells.

-

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the optimal temperature (e.g., 37°C). Measure the fluorescence in kinetic mode every 30-60 seconds for 30-60 minutes.

-

Data Analysis:

-

Subtract the background reading from the sample reading to get the net fluorescence change.

-

Calculate the rate of reaction (ΔFluorescence / ΔTime) from the linear portion of the curve.

-

Use a standard curve (e.g., H₂O₂) to convert the fluorescence rate to the rate of Acyl-CoA production (e.g., nmol/min/mg of protein).

-

Caption: Experimental workflow for Acyl-CoA Synthetase assay.

Protocol: HPLC Analysis of Penicillin V Production

Objective: To quantify the extracellular concentration of Penicillin V and the precursor phenoxyacetic acid in a fungal culture medium.

Materials:

-

Fungal culture supernatant (centrifuged to remove mycelia)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Shim-pack XR-ODS 2.2)

-

Mobile Phase: Isocratic mixture of acetonitrile, KH₂PO₄, and H₃PO₄.

-

Standards: Penicillin V and Phenoxyacetic Acid of known concentrations.

Procedure:

-

Sample Preparation: Collect an aliquot of the fungal culture. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the mycelia. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: An isocratic flow of acetonitrile (e.g., 245 g/L), KH₂PO₄ (e.g., 640 mg/L), and H₃PO₄ (e.g., 340 mg/L).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10-20 µL.

-

-

Standard Curve: Prepare a series of dilutions of the Penicillin V and phenoxyacetic acid standards in the culture medium. Inject these standards to create a standard curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered culture supernatant samples.

-

Quantification: Identify the peaks for Penicillin V and phenoxyacetic acid based on their retention times compared to the standards. Quantify their concentrations by interpolating their peak areas on the standard curve.

Regulation and Broader Implications

The biosynthesis of penicillin is tightly regulated by a complex network responding to environmental cues like pH, carbon, and nitrogen availability. The expression of the penicillin BGC genes, including penDE (encoding IAT), is controlled by wide-domain regulatory proteins such as PacC (pH response) and is subject to carbon catabolite repression.

The requirement of this compound for Penicillin V biosynthesis highlights a key strategy in synthetic biology and industrial microbiology: precursor-directed biosynthesis. By feeding the fungus unnatural or modified side-chain precursors that can be activated to their CoA derivatives, it is possible to generate novel semi-synthetic penicillins with altered properties. Understanding the substrate specificity of the PCL and IAT enzymes is therefore critical for expanding the chemical diversity of accessible β-lactam antibiotics. The compartmentalization of the final steps in the peroxisome suggests that engineering transport mechanisms for precursors and intermediates could be another avenue for improving production titers.

References

- 1. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Association of fungal secondary metabolism and sclerotial biology [frontiersin.org]

- 3. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

Phenoxyacetyl-CoA as a Precursor for Natural Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phenoxyacetyl-CoA, focusing on its crucial role as a direct precursor in the biosynthesis of valuable natural products. The core of this document details the enzymatic synthesis of this compound and its subsequent utilization in the penicillin biosynthetic pathway. Quantitative data from various microbial sources are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.

Biosynthesis of this compound

This compound is synthesized from its corresponding free acid, phenoxyacetic acid, through an ATP-dependent acylation reaction catalyzed by phenylacetate-CoA ligase (PCL), also known as phenacyl-coenzyme A synthetase (EC 6.2.1.30).[1] This enzyme activates phenoxyacetic acid by forming a phenoxyacetyl-AMP intermediate, which then reacts with coenzyme A to yield this compound, AMP, and pyrophosphate.[2][3] While the enzyme is named for its high affinity towards phenylacetic acid (the precursor for penicillin G), many orthologs also efficiently activate phenoxyacetic acid, the precursor for penicillin V.[4][5]

The reaction catalyzed by Phenylacetate-CoA Ligase is as follows:

Phenoxyacetic acid + ATP + Coenzyme A ⇌ this compound + AMP + Diphosphate

This activation step is critical as it prepares the phenoxyacetyl moiety for incorporation into the final natural product structure. In fungi like Penicillium chrysogenum, this enzymatic activity is localized within peroxisomes, highlighting the importance of cellular compartmentalization in secondary metabolism.

Role in Penicillin V Biosynthesis

The most prominent and well-characterized role of this compound is as the side-chain precursor for the biosynthesis of penicillin V (phenoxymethylpenicillin). In this pathway, this compound serves as the acyl donor for the final enzymatic step, which is catalyzed by acyl-CoA:6-aminopenicillanic acid acyltransferase (AT). This enzyme facilitates the exchange of the L-α-aminoadipyl side chain of isopenicillin N for the phenoxyacetyl group from this compound, yielding the clinically significant antibiotic, penicillin V.

The acyltransferase from P. chrysogenum is a monomeric protein with a molecular weight of approximately 30,000 Da and an optimal pH of 8.0. It exhibits high specificity for 6-aminopenicillanic acid (6-APA) and can utilize both phenylacetyl-CoA and this compound as acyl donors.

Quantitative Enzyme Data

The kinetic properties of phenylacetate-CoA ligases from various microorganisms have been characterized, providing valuable data for enzyme selection and metabolic engineering applications. The following tables summarize key quantitative data for these enzymes.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligases (PCLs) for Phenylacetic Acid (PAA) and Phenoxyacetic Acid (POA)

| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | kcat/Km (mM-1s-1) | Optimal pH | Reference |

| Penicillium chrysogenum | PAA | - | - | - | 0.23 ± 0.06 | - | |

| POA | - | - | - | 7.8 ± 1.2 | - | ||

| Thermus thermophilus | PAA | 50 | - | 24 | - | 7.5 (Temperature) | |

| Azoarcus evansii | PAA | 14 | 40 | 48 | - | 8.0-8.5 | |

| Pseudomonas putida | PAA | 16,500 | - | - | - | 8.2 |

Table 2: Michaelis-Menten Constants (Km) of Phenylacetate-CoA Ligases for Co-substrates ATP and Coenzyme A

| Organism | Km for ATP (µM) | Km for CoA (µM) | Reference |

| Thermus thermophilus | 6 | 30 | |

| Azoarcus evansii | 60 | 45 | |

| Pseudomonas putida | 9,700 | 1,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its metabolism.

Expression and Purification of Recombinant Phenylacetate-CoA Ligase (PCL)

This protocol is adapted from the methodology used for the characterization of PCL from Thermus thermophilus.

-

Gene Cloning and Expression:

-

The gene encoding PCL (e.g., paaK) is amplified by PCR from the genomic DNA of the source organism.

-

The amplified gene is cloned into a suitable expression vector (e.g., pET vector series for E. coli) with an affinity tag (e.g., His-tag) for purification.

-

The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Cell Lysis and Protein Purification:

-

The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and 10% glycerol).

-

The cells are lysed by sonication or using a French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the soluble recombinant protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

-

The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The recombinant PCL is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

If necessary, further purification steps such as gel filtration chromatography can be performed to achieve higher purity.

-

Enzymatic Assay of Phenylacetate-CoA Ligase Activity

This spectrophotometric assay couples the formation of AMP to the oxidation of NADH.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl2

-

5 mM ATP

-

0.5 mM Coenzyme A

-

10 mM Phenoxyacetic acid (or Phenylacetic acid)

-

2 mM Phosphoenolpyruvate

-

0.3 mM NADH

-

10 U/mL Myokinase

-

10 U/mL Pyruvate kinase

-

10 U/mL Lactate dehydrogenase

-

-

-

Assay Procedure:

-

Add all components of the reaction mixture except the purified PCL enzyme to a cuvette.

-

Incubate the mixture at the desired temperature (e.g., 30°C or the optimal temperature for the specific enzyme) for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

-

Initiate the reaction by adding a known amount of the purified PCL enzyme.

-

Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound (or phenylacetyl-CoA) per minute under the specified conditions.

-

Purification of Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT)

This protocol is based on the purification of AT from Penicillium chrysogenum.

-

Preparation of Cell-Free Extract:

-

Mycelia of P. chrysogenum are harvested from a culture grown under conditions that induce penicillin biosynthesis.

-

The mycelia are washed and then disrupted, for example, by grinding with glass beads or using a French press, in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, containing a thiol-protecting agent like dithiothreitol).

-

The homogenate is centrifuged to remove cell debris, yielding a crude cell-free extract.

-

-

Chromatographic Purification:

-

The purification process typically involves several chromatography steps. An example sequence is:

-

Ion-exchange chromatography: The cell-free extract is loaded onto an anion-exchange column (e.g., DEAE-Sepharose) and eluted with a salt gradient (e.g., NaCl).

-

Hydrophobic interaction chromatography: Fractions containing AT activity are pooled, and ammonium sulfate is added. The sample is then loaded onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) and eluted with a decreasing salt gradient.

-

Gel filtration chromatography: The final purification step can be a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size and to obtain the purified enzyme.

-

-

At each step, fractions are collected and assayed for AT activity to track the enzyme.

-

The purity of the final enzyme preparation is assessed by SDS-PAGE.

-

LC-MS/MS Analysis for the Quantification of this compound

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological samples, based on established methods for acyl-CoA analysis.

-

Sample Preparation and Extraction:

-

Biological samples (e.g., cell pellets, tissue homogenates) are rapidly quenched to halt metabolic activity, for example, by using cold methanol.

-

Acyl-CoAs are extracted from the sample using a suitable extraction solvent, often a mixture of an organic solvent and an acidic aqueous solution (e.g., 2.5% sulfosalicylic acid) to precipitate proteins and stabilize the acyl-CoAs.

-

An internal standard, such as an odd-chain acyl-CoA (e.g., C17:0-CoA), should be added at the beginning of the extraction process for accurate quantification.

-

The extract is centrifuged to pellet the precipitated proteins, and the supernatant containing the acyl-CoAs is collected.

-

The supernatant may be further purified and concentrated using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

The extracted acyl-CoAs are separated using a reverse-phase C18 column.

-

The mobile phase typically consists of an aqueous component with an ion-pairing agent (e.g., ammonium acetate or formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is used to separate the different acyl-CoA species.

-

-

Mass Spectrometry (MS):

-

The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

For this compound, the precursor ion will be its [M+H]+ ion. The specific product ions for fragmentation will need to be determined by direct infusion of a this compound standard. A common fragmentation for acyl-CoAs is the loss of the phosphopantetheine-adenosine diphosphate moiety.

-

-

Quantification:

-

A calibration curve is generated using a series of known concentrations of a pure this compound standard.

-

The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

-

Visualization of the Penicillin V Biosynthetic Pathway

The following diagram illustrates the key enzymatic steps leading to the formation of Penicillin V, highlighting the central role of this compound.

Caption: Biosynthetic pathway of Penicillin V from phenoxyacetic acid.

Conclusion

This compound stands as a critical intermediate in the biosynthesis of the β-lactam antibiotic, penicillin V. Its formation, catalyzed by phenylacetate-CoA ligase, and its subsequent incorporation into the penicillin scaffold by acyl-CoA:6-aminopenicillanic acid acyltransferase represent well-defined enzymatic steps that are prime targets for metabolic engineering and synthetic biology approaches to enhance antibiotic production. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and exploit this important biosynthetic pathway. While the primary known role of this compound is in penicillin biosynthesis, the promiscuity of some acyl-CoA ligases suggests the potential for its involvement in the biosynthesis of other, yet to be discovered, natural products. Future research in this area could uncover novel bioactive compounds.

References

- 1. KEGG ENZYME: 6.2.1.30 [genome.jp]

- 2. journals.asm.org [journals.asm.org]

- 3. Biochemical and molecular characterization of phenylacetate-coenzyme A ligase, an enzyme catalyzing the first step in aerobic metabolism of phenylacetic acid in Azoarcus evansii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

The Metabolic Crossroads of Phenoxyacetyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of Phenoxyacetyl-CoA, a key intermediate in the biosynthesis of penicillin V. The document outlines its synthesis, enzymatic transformations, and catabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and pharmacology.

Introduction to this compound

Phenoxyacetyl-Coenzyme A (this compound) is an activated acyl-thioester essential for the semi-synthetic production of penicillin V by the filamentous fungus Penicillium chrysogenum. It is formed from the precursor phenoxyacetic acid (POA), a xenobiotic compound supplied during fermentation. The metabolic journey of this compound is primarily centered within the peroxisome, where it serves as the donor of the phenoxyacetyl side chain in the final step of penicillin V biosynthesis. Understanding its synthesis, subsequent metabolic conversion, and potential degradation pathways is critical for optimizing antibiotic production and for assessing the broader toxicological implications of xenobiotic-CoA thioesters in drug development.

Biosynthesis of this compound

The sole pathway for the synthesis of this compound is the activation of exogenously supplied phenoxyacetic acid. This reaction is catalyzed by Phenylacetate-CoA ligase (PCL), an enzyme belonging to the family of acid-thiol ligases.

Reaction: Phenoxyacetic Acid + ATP + Coenzyme A ⇌ this compound + AMP + Diphosphate

This activation step is crucial as it prepares the phenoxyacetyl moiety for its transfer to the penicillin nucleus. The PCL enzyme is localized within the peroxisomes of P. chrysogenum, ensuring that this compound is generated in close proximity to the subsequent enzymatic step in penicillin biosynthesis.

Role in Penicillin V Biosynthesis

The primary metabolic role of this compound is to serve as a substrate for the enzyme acyl-CoA:6-aminopenicillanic acid acyltransferase (AT), encoded by the penDE gene. This enzyme catalyzes the final step in the biosynthesis of penicillin V.

The AT enzyme facilitates the exchange of the L-α-aminoadipyl side chain of isopenicillin N (IPN) for the phenoxyacetyl group from this compound. This transacylation reaction results in the formation of penicillin V. The entire process is compartmentalized within the peroxisome.

An In-depth Technical Guide to Phenoxyacetyl-CoA and its Link to Phenoxyacetic Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid (POA) and its derivatives are compounds of significant environmental and industrial interest, ranging from herbicides to precursors for pharmaceuticals like penicillin V. The microbial metabolism of these compounds is a key process in their environmental fate and biotechnological applications. A central intermediate in the aerobic degradation of phenoxyacetic acid is its activated form, phenoxyacetyl-CoA. This technical guide provides a comprehensive overview of the role of this compound in the metabolic pathways of various microorganisms, details the key enzymes involved, presents available quantitative data, and outlines relevant experimental protocols.

Introduction

The metabolism of phenoxyacetic acid is a crucial area of study in bioremediation, agricultural science, and industrial microbiology. Microorganisms have evolved diverse and efficient pathways to utilize POA and its substituted analogs as a source of carbon and energy. A common strategy in these aerobic degradation pathways is the initial activation of the carboxylic acid group of POA to a thioester with coenzyme A (CoA), forming this compound. This activation step is critical as it prepares the relatively inert aromatic ring for subsequent enzymatic attacks, typically initiated by oxygenases. Understanding the enzymology and regulation of this compound formation and its downstream processing is essential for harnessing these microbial capabilities for practical applications.

Metabolic Pathways of Phenoxyacetic Acid

The aerobic degradation of phenoxyacetic acid varies between different microbial genera, but the initial activation to this compound is a conserved step. Following this activation, the pathways diverge, primarily in the mechanism of aromatic ring cleavage.

Bacterial Metabolism

In bacteria such as Pseudomonas putida, Burkholderia cepacia, and Escherichia coli, the metabolism of phenoxyacetic acid is well-characterized and typically involves a multi-step enzymatic cascade.

The general pathway in these bacteria is as follows:

-

Activation: Phenoxyacetic acid is converted to this compound by a specific CoA ligase.

-

Hydroxylation/Epoxidation: The aromatic ring of this compound is attacked by a multi-component oxygenase, leading to the formation of a hydroxylated or epoxidized intermediate.

-

Ring Cleavage: The modified aromatic ring is then cleaved, typically by a hydrolase or isomerase.

-

β-Oxidation-like Cascade: The resulting aliphatic chain is further metabolized through a series of reactions analogous to the β-oxidation of fatty acids, ultimately yielding central metabolic intermediates like acetyl-CoA and succinyl-CoA.

Diagram: Bacterial Degradation Pathway of Phenoxyacetic Acid

Caption: Bacterial metabolic pathway of phenoxyacetic acid.

In Pseudomonas putida U, a well-studied organism for aromatic degradation, the genes for this pathway are organized in a "phenylacetyl-CoA catabolon," a functional unit that processes several related aromatic compounds through the common intermediate phenylacetyl-CoA[1][2]. Similarly, in Burkholderia cepacia AC1100, a gene cluster responsible for the metabolism of the related compound 2,4,5-trichlorophenoxyacetic acid has been identified, highlighting the genetic basis for this degradation pathway[3][4]. In Rhodococcus sp. strain RHA1, a gram-positive bacterium, a similar paa gene cluster encoding orthologous enzymes is present, indicating a conserved degradation strategy across different bacterial phyla[5].

Fungal Metabolism

Fungi, such as Aspergillus niger, also metabolize phenoxyacetic acid, often through pathways involving hydroxylation of the aromatic ring. While the initial activation to this compound is a likely step, the subsequent reactions can differ from bacterial pathways. In Penicillium chrysogenum, the formation of phenylacetyl-CoA is a crucial step in the biosynthesis of penicillin G, where phenylacetic acid serves as a precursor for the side chain of the antibiotic.

Diagram: Fungal Metabolism of Phenoxyacetic Acid (Hypothesized)

Caption: Hypothesized fungal metabolic pathway of phenoxyacetic acid.

Research on Aspergillus niger has shown its ability to degrade various aromatic compounds, including hydroxycinnamic acids, through a CoA-dependent β-oxidative pathway located in the peroxisomes. This suggests that a similar mechanism may be involved in the degradation of phenoxyacetic acid in this fungus.

Key Enzymes in this compound Metabolism

This compound Ligase (PaaK)

This enzyme, also referred to as phenylacetyl-CoA ligase, catalyzes the first committed step in the aerobic degradation of phenoxyacetic acid: the ATP-dependent formation of this compound.

Reaction: Phenoxyacetic Acid + ATP + CoA → this compound + AMP + PPi

This enzyme belongs to the superfamily of adenylate-forming enzymes. The characterization of this enzyme from various microorganisms has revealed differences in substrate specificity and kinetic properties.

Phenylacetyl-CoA Oxygenase (PaaABCDE)

This is a multi-component enzyme complex responsible for the initial attack on the aromatic ring of this compound. In E. coli, it is composed of five subunits (PaaA, B, C, D, and E) and functions as a novel type of bacterial diiron multicomponent oxygenase. It catalyzes the epoxidation of the aromatic ring, a critical step that destabilizes the aromatic system and facilitates subsequent cleavage. The reaction is NADPH-dependent.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Phenylacetyl-CoA Ligase

| Organism | Substrate | Km (µM) | Vmax or Specific Activity | Reference |

| Azoarcus evansii | Phenoxyacetic Acid | 14 | 48 µmol min-1 mg-1 | |

| ATP | 60 | |||

| CoA | 45 | |||

| Penicillium chrysogenum | Phenoxyacetic Acid | 6100 ± 300 | kcat/Km = 0.23 ± 0.06 mM-1s-1 | |

| Phenoxyacetic Acid | - | kcat/Km = 7.8 ± 1.2 mM-1s-1 |

Table 2: Activity of Phenylacetyl-CoA Oxygenase

| Organism | Enzyme Complex | Activity | Conditions | Reference |

| Escherichia coli | PaaABCE | ~1 µmol min-1 mg-1 | Phenylacetyl-CoA–induced, oxygen-dependent NADPH consumption |

Experimental Protocols

Spectrophotometric Assay for Phenylacetyl-CoA Ligase

This protocol is adapted from the method described for the enzyme from Azoarcus evansii. It relies on a coupled enzyme system to monitor the formation of AMP.

Principle: The formation of AMP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 365 nm. The coupling enzymes are myokinase, pyruvate kinase, and lactate dehydrogenase.

Reagents:

-

100 mM Tris-HCl buffer, pH 8.0

-

100 mM MgCl2

-

100 mM ATP

-

10 mM Coenzyme A

-

100 mM Phenoxyacetic acid

-

10 mM NADH

-

Myokinase (e.g., 5 units/µL)

-

Pyruvate kinase (e.g., 10 units/µL)

-

Lactate dehydrogenase (e.g., 10 units/µL)

-

Enzyme sample (cell-free extract or purified protein)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer (to a final concentration of 50 mM)

-

MgCl2 (to a final concentration of 5 mM)

-

ATP (to a final concentration of 2 mM)

-

CoA (to a final concentration of 0.5 mM)

-

NADH (to a final concentration of 0.2 mM)

-

Myokinase (1 unit)

-

Pyruvate kinase (1 unit)

-

Lactate dehydrogenase (1.5 units)

-

Enzyme sample

-

-

Incubate the mixture at 30°C for 5 minutes to allow for the depletion of any endogenous AMP.

-

Initiate the reaction by adding phenoxyacetic acid to a final concentration of 1 mM.

-

Immediately monitor the decrease in absorbance at 365 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε365 for NADH = 3.4 mM-1 cm-1). A stoichiometry of 2 moles of NADH oxidized per mole of this compound formed is expected.

Diagram: Experimental Workflow for Phenylacetyl-CoA Ligase Assay

Caption: Workflow for the spectrophotometric assay of Phenylacetyl-CoA Ligase.

HPLC Analysis of this compound and Metabolites

This protocol provides a general framework for the analysis of this compound and other metabolites from microbial cultures.

Sample Preparation (Intracellular Metabolites):

-

Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., 60% methanol at -40°C). This is a critical step to prevent metabolite turnover.

-

Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at low temperature. Extract the metabolites using a suitable solvent system, such as a mixture of chloroform, methanol, and water.

-

Phase Separation: Separate the polar (containing CoA esters) and non-polar phases by centrifugation.

-

Drying and Reconstitution: Evaporate the polar phase to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for HPLC analysis.

HPLC-UV/MS Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH 4.5-6.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at 259 nm is suitable for CoA and its thioesters. For higher sensitivity and specificity, coupling to a mass spectrometer (LC-MS/MS) is recommended.

Quantitative Analysis:

Quantification is typically performed using external calibration curves with authentic standards of the metabolites of interest. For complex biological matrices, the use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency.

Genetic Regulation

The expression of the genes involved in phenoxyacetic acid metabolism is tightly regulated. In E. coli, the paa gene cluster is negatively regulated by the PaaX protein, a transcriptional repressor. The true inducer of the pathway is not phenoxyacetic acid itself, but rather its activated form, phenylacetyl-CoA. This ensures that the catabolic enzymes are only synthesized when the substrate has been successfully activated. In Burkholderia cenocepacia, the paa genes are also induced by phenoxyacetic acid and are subject to catabolite repression by preferred carbon sources such as glucose and succinate.

Conclusion

This compound is a pivotal intermediate in the microbial degradation of phenoxyacetic acid. The activation of POA to its CoA thioester is a key step that primes the molecule for subsequent enzymatic degradation. The metabolic pathways and the enzymes involved, particularly the this compound ligase and the multi-component oxygenase, are conserved across a range of bacteria and are also relevant in fungal metabolism. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of environmental microbiology, biotechnology, and drug development. Further research into the kinetics of the downstream enzymes and the intracellular concentrations of metabolic intermediates will provide a more complete understanding of this important metabolic pathway.

References

- 1. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: The phenylacetyl-CoA catabolon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of the phenylacetic acid catabolic pathway in Pseudomonas putida U: the phenylacetyl-CoA catabolon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sequence analysis of a gene cluster involved in metabolism of 2,4,5-trichlorophenoxyacetic acid by Burkholderia cepacia AC1100 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence of Phenoxyacetyl-CoA in Microorganisms: A Technical Guide

Executive Summary

Phenoxyacetyl-coenzyme A (Phenoxyacetyl-CoA) is a critical activated thioester that serves as a direct precursor to the antibiotic penicillin V. Its most well-documented natural occurrence is within the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillins. While the biosynthesis and incorporation of this compound into the penicillin backbone are well-established in this organism, its presence and metabolic role in a broader range of microorganisms remain largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in microorganisms, focusing on its biosynthesis, metabolic context, and methods for its detection and quantification. This document aims to serve as a valuable resource for researchers in microbiology, natural product discovery, and metabolic engineering.

Introduction

Coenzyme A (CoA) thioesters are central molecules in cellular metabolism, acting as activated acyl group carriers in a multitude of biochemical reactions, from primary metabolism, such as the tricarboxylic acid (TCA) cycle and fatty acid metabolism, to the biosynthesis of complex secondary metabolites. This compound, the CoA ester of phenoxyacetic acid, is a key intermediate in the biosynthesis of phenoxymethylpenicillin, commonly known as penicillin V. The presence of the phenoxyacetyl side chain confers acid stability to the penicillin molecule, allowing for oral administration.

The study of this compound is intrinsically linked to the industrial production of penicillin V. The addition of phenoxyacetic acid to the fermentation medium of Penicillium chrysogenum directs the penicillin biosynthetic machinery to produce penicillin V instead of other natural penicillins. This process relies on the intracellular activation of phenoxyacetic acid to its CoA thioester. Understanding the natural occurrence, biosynthesis, and regulation of this compound is therefore crucial for optimizing antibiotic production and for exploring its potential roles in other microbial metabolic pathways.

Natural Occurrence and Biosynthesis

The primary and most extensively studied natural occurrence of this compound is in the filamentous fungus Penicillium chrysogenum (reclassified as P. rubens). Within this organism, this compound is not a de novo synthesized metabolite but is formed when its precursor, phenoxyacetic acid, is supplied exogenously to the culture medium.

The biosynthesis of this compound is a single enzymatic step catalyzed by phenylacetate-CoA ligase (PCL) . This enzyme activates phenoxyacetic acid (POA) in an ATP- and magnesium-dependent reaction to form this compound.

Reaction: Phenoxyacetic acid + ATP + CoASH → this compound + AMP + PPi